1,2-Benzoldithiol

Übersicht

Beschreibung

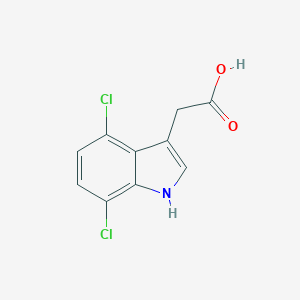

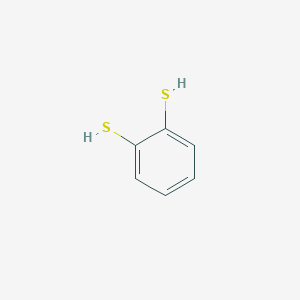

1,2-Benzenedithiol, also known as 1,2-dithiolane or 1,2-thiophenedithiol, is an organic compound with the molecular formula C6H4S2. It is a colorless liquid with a pungent odor and is soluble in a variety of organic solvents. 1,2-Benzenedithiol is a versatile building block for a variety of organic compounds, and has been used in the synthesis of several important drugs, including the anti-cancer drug paclitaxel. It has been the subject of much research in recent years due to its interesting properties and potential applications in the pharmaceutical, agrochemical, and materials industries.

Wissenschaftliche Forschungsanwendungen

Chelatbildner in der Koordinationschemie

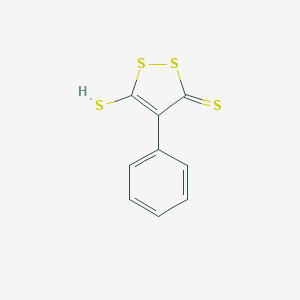

1,2-Benzoldithiol ist in der Koordinationschemie weithin als Chelatbildner anerkannt. Aufgrund seiner bifunktionellen Thiolgruppen ist es in der Lage, stabile Komplexe mit Übergangsmetallen zu bilden. Diese Eigenschaft ist für die Synthese von Metallkomplexen unerlässlich, die Anwendungen von der Katalyse bis hin zur Materialwissenschaft umfassen .

Synthese von Organoschwefelverbindungen

Die Verbindung spielt eine entscheidende Rolle bei der Synthese verschiedener Organoschwefelverbindungen. Diese Verbindungen sind aufgrund ihrer potenziellen Anwendungen in Pharmazeutika, Agrochemikalien und als Zwischenprodukte in der chemischen Synthese von Interesse .

Herstellung von Schiff-Basen

This compound wird bei der Herstellung von Schiff-Basen verwendet. Diese Basen werden dann verwendet, um eine neue Reihe von Kupfer(II)- und Zink(II)-Komplexen zu erzeugen, die in Bereichen wie der bioanorganischen Chemie, Katalyse und als Sensoren wichtig sind .

Nanokristall-Filmmorphologie-Steuerung

Im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung von halbleitenden Nanokristallfilmen, wird this compound verwendet, um die Morphologie von spinbeschichteten Filmen zu steuern. Es ist wirksam bei der Auslösung von Aggregation aufgrund stärkerer Inter-Nanokristall-Verknüpfungen, was für optoelektronische Geräteanwendungen wie Solarzellen vorteilhaft ist .

Verbesserung der Lichtstreuung in ZnO-Filmen

Die Zugabe von this compound zu ZnO-Nanokristallen vor dem Spinbeschichten kann die Lichtstreuung im sichtbaren Bereich verstärken. Dies wird auf die Bildung von polydispersen Submikrometer-Aggregaten zurückgeführt, die den Wirkungsgrad von Photoelektroden in Farbstoff-sensibilisierten Solarzellen verbessern können .

Synthese von Arsen(III)-Komplexen

This compound ist auch an der Synthese von Arsen(III)-Komplexen beteiligt. Diese Komplexe haben aufgrund ihrer einzigartigen strukturellen und elektronischen Eigenschaften potenzielle Anwendungen in der pharmazeutischen Chemie und Umweltchemie .

Ligand für Übergangsmetallkomplexe

Als Ligand bildet this compound Komplexe mit verschiedenen Übergangsmetallen. Diese Komplexe werden auf ihre spektroskopischen Eigenschaften untersucht und haben Auswirkungen auf das Verständnis der elektronischen Struktur und Reaktivität von Metallzentren in biologischen Systemen .

Forschung an Nanokristallen mit Quanten-Größeneffekt

Die Verbindung ist von Bedeutung für die Untersuchung von Nanokristallen mit Quanten-Größeneffekt. Ihre Fähigkeit, die Oberflächeneigenschaften von Nanokristallen zu verändern, kann zu Fortschritten bei der Anwendung dieser Materialien in Elektronik und Optik führen .

Wirkmechanismus

Target of Action

1,2-Benzenedithiol, also known as ortho-dimercaptobenzene, is an organosulfur compound . The primary targets of 1,2-Benzenedithiol are transition metal complexes, where it serves as a ligand . The compound has a high affinity for sulfur atoms, which is crucial for the development of new compounds applicable in various fields .

Mode of Action

1,2-Benzenedithiol interacts with its targets through its two thiol groups. These groups can donate their hydrogen atoms, allowing the sulfur atoms to form bonds with transition metals . This interaction results in the formation of metal dithiolate complexes .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of other organosulfur compounds . It is also used in the preparation of Schiff bases, which are required in the synthesis of copper (II) and zinc (II) complexes .

Pharmacokinetics

It is known that the compound is soluble in water, benzene, ethanol, diethyl ether, and ethyl acetate . This solubility suggests that it could be absorbed and distributed in the body following ingestion or exposure.

Result of Action

The molecular and cellular effects of 1,2-Benzenedithiol’s action are largely dependent on the specific context in which it is used. For instance, in coordination chemistry, the compound’s ability to form complexes with transition metals can alter the properties of these metals . In the context of organic synthesis, 1,2-Benzenedithiol can contribute to the formation of a wide range of organosulfur compounds .

Action Environment

The action, efficacy, and stability of 1,2-Benzenedithiol can be influenced by various environmental factors. For example, the compound is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the chemical environment .

Safety and Hazards

1,2-Benzenedithiol is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Zukünftige Richtungen

1,2-Benzenedithiol has potential applications in solar cells . It is also used in the study of photoelectrodes in dye-sensitised solar cells (DSSCs) . The ability to control the morphology of spin-coated semiconducting nanocrystal films using solution-based methods is potentially important for optoelectronic device applications .

Biochemische Analyse

Biochemical Properties

1,2-Benzenedithiol has been studied in the context of coordination chemistry, where it acts as a ligand for transition metal complexes . The nature of these interactions involves the sulfur atoms in 1,2-Benzenedithiol binding to the metal atoms in the complex .

Cellular Effects

It has been shown to trigger aggregation in ZnO nanocrystals, which could potentially influence cellular processes .

Molecular Mechanism

The molecular mechanism of 1,2-Benzenedithiol involves its interaction with other molecules at the atomic level. For instance, in the case of ZnO nanocrystals, 1,2-Benzenedithiol was found to be more effective at triggering aggregation than 1,2-ethanedithiol, an effect attributed to stronger inter-nanocrystal linkages .

Temporal Effects in Laboratory Settings

It is known that 1,2-Benzenedithiol is a viscous liquid at room temperature and has a boiling point of 119-120°C at 17 mmHg .

Metabolic Pathways

It has been suggested that 1,2-Benzenedithiol may be involved in the synthesis of new types of Schiff bases required in the synthesis of new series of copper (II) and zinc (II) complexes .

Transport and Distribution

It is known that 1,2-Benzenedithiol is slightly soluble in water, indicating that it may be transported and distributed in aqueous environments .

Eigenschaften

IUPAC Name |

benzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVQLOKVMWBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871274 | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 28.5 deg C; [ChemIDplus] White solid with an unpleasant odor; mp = 21-25 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Benzenedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17534-15-5, 626-04-0 | |

| Record name | 1,2-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17534-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017534155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7M2QCZ9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.